molecular formula C12H20N2 B1267386 2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole] CAS No. 22122-96-9

2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]

Cat. No.: B1267386
CAS No.: 22122-96-9
M. Wt: 192.3 g/mol
InChI Key: PFVWRDDUHXEPTM-UHFFFAOYSA-N
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Description

2’,3a’,4’,5’,6’,7’-Hexahydrospiro[cyclohexane-1,3’-indazole] is a chemical compound with the molecular formula C12H20N2 It is characterized by a spirocyclic structure, which includes a cyclohexane ring fused to an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3a’,4’,5’,6’,7’-Hexahydrospiro[cyclohexane-1,3’-indazole] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with hydrazine derivatives to form the indazole ring, followed by spirocyclization to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2’,3a’,4’,5’,6’,7’-Hexahydrospiro[cyclohexane-1,3’-indazole] may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions is carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2’,3a’,4’,5’,6’,7’-Hexahydrospiro[cyclohexane-1,3’-indazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indazole ring or the cyclohexane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spiroindazole compounds.

Scientific Research Applications

2’,3a’,4’,5’,6’,7’-Hexahydrospiro[cyclohexane-1,3’-indazole] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2’,3a’,4’,5’,6’,7’-Hexahydrospiro[cyclohexane-1,3’-indazole] exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The spirocyclic structure may confer unique binding properties, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclohexane-1,3’-indole]
  • Spiro[cyclohexane-1,3’-benzimidazole]
  • Spiro[cyclohexane-1,3’-pyrazole]

Uniqueness

2’,3a’,4’,5’,6’,7’-Hexahydrospiro[cyclohexane-1,3’-indazole] is unique due to its specific spirocyclic structure, which combines a cyclohexane ring with an indazole moiety. This structural feature distinguishes it from other spiro compounds and may confer unique chemical and biological properties.

Properties

IUPAC Name

spiro[2,3a,4,5,6,7-hexahydroindazole-3,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-4-8-12(9-5-1)10-6-2-3-7-11(10)13-14-12/h10,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVWRDDUHXEPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3CCCCC3=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312779
Record name 2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22122-96-9
Record name NSC262179
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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